N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (Compound ID: Y042-9996) is a quinazolinone-based derivative with a molecular formula of C₂₆H₂₅N₃O₅ and a molecular weight of 459.5 g/mol . Its structure features a 4-oxoquinazolin-3(4H)-yl moiety linked via a propanamide chain to a 4-(benzyloxy)phenyl group.
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C24H21N3O3/c28-23(14-15-27-17-25-22-9-5-4-8-21(22)24(27)29)26-19-10-12-20(13-11-19)30-16-18-6-2-1-3-7-18/h1-13,17H,14-16H2,(H,26,28) |
InChI Key |
UTSLEDGVMIGZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and phenolic compounds.
Coupling of the Quinazolinone and Benzyloxyphenyl Moieties: The final step involves the coupling of the quinazolinone core with the benzyloxyphenyl moiety through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzyloxy or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool to probe biological processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interfere with signaling pathways by modulating receptor activity or downstream signaling components.
Comparison with Similar Compounds
Aromatic Substituents
- Benzyloxy vs. Methylphenyl (G851-0790): The benzyloxy group in Y042-9996 increases steric bulk and lipophilicity compared to the 4-methylphenylmethyl substituent in G851-0790. This may enhance membrane permeability but reduce aqueous solubility .
- Bromine’s larger size may sterically hinder target binding compared to chlorine .
Functional Group Modifications
- Urea Derivatives (18d): Compounds like 18d () incorporate urea linkers, which add hydrogen-bonding capacity. This contrasts with Y042-9996’s propanamide chain, which lacks H-bond donors, suggesting divergent binding mechanisms .
- Alkyl Chain Extensions (): Derivatives with hydroxyheptadecyl chains (e.g., Compound 10) exhibit surfactant properties due to their amphiphilic structures, a feature absent in Y042-9996’s aromatic design .
Physicochemical Properties
- logP Trends: The methylphenyl analog (G851-0790) has a logP of 1.90, indicating moderate lipophilicity.
- Molecular Weight: Y042-9996 (459.5 g/mol) exceeds typical drug-like parameters (MW < 500), which may impact bioavailability. Smaller analogs like G851-0790 (321.38 g/mol) align better with Lipinski’s rules .
Research Findings and Implications
Activity Modulation via Substituents:
- Electron-withdrawing groups (Cl, Br) may enhance target binding in electron-deficient environments, whereas benzyloxy’s electron-donating nature could favor interactions with aromatic residues in enzymes or receptors .
- Urea derivatives (e.g., 18d) show promise in enhancing binding affinity through H-bonding, suggesting structural optimization opportunities for Y042-9996 .
Synthetic Feasibility:
- The benzyloxy group in Y042-9996 can be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for alkoxybenzenamines in .
Potential Applications: Surfactant-like derivatives () highlight the versatility of quinazolinone scaffolds, though Y042-9996’s aromatic design may prioritize pharmacological applications over industrial uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
